Technical Monograph: 4-Methoxy PV8 (Hydrochloride)
Technical Monograph: 4-Methoxy PV8 (Hydrochloride)
[1]
Executive Summary
4-Methoxy PV8 (4-MeO-PV8; 4-MeO-PHPP) is a synthetic substituted cathinone derivative structurally related to
Key Characteristic: The presence of a para-methoxy group on the phenyl ring distinguishes it from PV8, altering its metabolic fate and potentially its potency at monoamine transporters.[1]
Chemical Identity & Physicochemical Properties[3][4][5]
4-Methoxy PV8 is formally classified as a pyrrolidinophenone. It consists of a phenethylamine core modified with a ketone group at the beta position (cathinone), a pyrrolidine ring at the nitrogen, a heptyl chain (total length including carbonyl), and a methoxy substitution at the para position of the phenyl ring.[1]
Table 1: Physicochemical Data Profile
| Property | Specification |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride |
| Common Names | 4-MeO-PV8, p-MeO-PV8, 4-Methoxy-PHPP, 4-MeO- |
| CAS Number | 2749302-60-9 (HCl salt), 5537-19-9 (Generic/Base ref) |
| Molecular Formula | C |
| Formula Weight | 325.9 g/mol (HCl salt); 289.4 g/mol (Free base) |
| Physical State | Crystalline solid (typically white to off-white) |
| Solubility | DMF (~10 mg/mL), DMSO (~10 mg/mL), Ethanol (~25 mg/mL), PBS pH 7.2 (~2 mg/mL) |
| UV | 225, 291 nm |
| Stability |
Structural Visualization[2]
The following diagram illustrates the chemical structure of 4-Methoxy PV8, highlighting the para-methoxy moiety and the heptyl side chain which dictates its lipophilicity.
Synthesis & Manufacturing
The synthesis of 4-Methoxy PV8 typically follows the standard protocol for alpha-pyrrolidinophenones, utilizing a Friedel-Crafts acylation followed by alpha-bromination and nucleophilic substitution.
Synthetic Protocol
Precursors: Anisole (Methoxybenzene), Heptanoyl Chloride, Bromine, Pyrrolidine.[1]
-
Friedel-Crafts Acylation:
-
Reagents: Anisole + Heptanoyl Chloride + AlCl
(Catalyst). -
Process: The electrophilic acyl substitution attaches the heptanoyl group to the para position of the anisole ring (due to the methoxy group's ortho/para directing nature, steric hindrance favors para).[1]
-
Intermediate: 1-(4-methoxyphenyl)heptan-1-one (4-Methoxyheptanophenone).
-
-
Alpha-Bromination:
-
Reagents: 4-Methoxyheptanophenone + Br
(in glacial acetic acid or HBr). -
Process: Halogenation at the alpha-carbon (C2).
-
Intermediate: 2-bromo-1-(4-methoxyphenyl)heptan-1-one.
-
-
Amination (Nucleophilic Substitution):
Analytical Characterization
Accurate identification of 4-Methoxy PV8 requires differentiating it from its regioisomers (e.g., 3-methoxy analogs) and chain-length homologs (e.g., 4-MeO-PVP).
Mass Spectrometry (GC-MS)
Under Electron Ionization (EI, 70 eV), synthetic cathinones undergo predictable fragmentation, primarily via alpha-cleavage .[1]
-
Base Peak (m/z 154): The dominant ion results from the cleavage of the bond between the alpha-carbon and the carbonyl carbon.[1]
-
Structure: Immonium ion
. -
Note: This fragment (m/z 154) is identical to the base peak of PV8, as the modification (methoxy group) is on the benzoyl fragment which is lost.[1]
-
-
Minor Peak (m/z 135): The 4-methoxybenzoyl cation
. This distinguishes 4-MeO-PV8 from PV8 (which would show m/z 105 for the benzoyl cation). -
Molecular Ion (m/z 289): Often weak or absent in EI spectra due to rapid fragmentation.
NMR Spectroscopy[2][8]
-
H NMR (CDCl
):-
Methoxy: Singlet at
~3.8 ppm (3H). -
Aromatic: Two doublets (AA'BB' system) at
~6.9 and 7.9 ppm, characteristic of para-substitution. -
Alpha-H: Triplet/Multiplet at
~3.6-4.0 ppm. -
Alkyl Chain: Multiplets for methylene protons; terminal methyl triplet at
~0.88 ppm.[1]
-
Pharmacology & Toxicology
Mechanism of Action
4-Methoxy PV8 functions as a potent monoamine transporter inhibitor .
-
DAT/NET Inhibition: Like
-PVP and MDPV, it blocks the reuptake of dopamine (DAT) and norepinephrine (NET), leading to elevated extracellular levels of these neurotransmitters. -
Selectivity: The pyrrolidine ring typically confers high selectivity for DAT over SERT (serotonin transporter), although the 4-methoxy group (similar to 4-MeO-PVP) may slightly increase serotonergic affinity compared to the unsubstituted parent.
Metabolic Fate
Metabolism is a critical factor in forensic detection.[1] Based on studies of PV8 and 4-MeO-PVP, the primary metabolic pathways include:
-
O-Demethylation: Conversion of the methoxy group to a hydroxyl group (forming 4-OH-PV8).
-
Hydroxylation: Oxidation of the alkyl side chain or pyrrolidine ring.[1]
-
Ketone Reduction: Reduction of the beta-ketone to an alcohol.[1]
-
Glucuronidation: Phase II conjugation of the hydroxylated metabolites.[1]
Toxicological Profile[4][5][7][8][9]
-
Acute Toxicity: Cases of fatal intoxication have been reported.[1][5][6][7][8] In one documented case, femoral blood concentrations of 4-MeO-PV8 were 2.69 µg/mL , often in combination with other substances (polydrug use).[1]
-
Clinical Toxidrome: Sympathomimetic toxicity—tachycardia, hypertension, agitation, hyperthermia, hallucinations, and potential cardiac arrest.[1]
-
Route of Administration: Insufflation, intravenous injection, or oral ingestion.[1]
Safety & Regulatory Status
Laboratory Safety
-
Handling: 4-Methoxy PV8 is a potent bioactive compound. Use Class II Biosafety Cabinet or chemical fume hood.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store at -20°C, protected from light and moisture.
Legal Status
-
United States: Not explicitly listed in the CSA, but likely prosecuted under the Federal Analogue Act as an analogue of PV8 (Schedule I) or
-PVP (Schedule I) if intended for human consumption.[1] -
International: Controlled in China (since Oct 2015), Japan , and the United Kingdom (Class B under the Misuse of Drugs Act/Psychoactive Substances Act).[1]
References
-
Uchiyama, N., et al. (2013).[1] Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), and other new psychoactive substances. Forensic Toxicology.
-
Adamowicz, P., & Tokarczyk, B. (2016).[1] Simple and rapid screening procedure for 143 new psychoactive substances by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.
-
Kikura-Hanajiri, R., et al. (2014).[1] Changes in the prevalence of new psychoactive substances before and after the scheduling of these substances in Japan. Forensic Toxicology.
-
Hasegawa, K., et al. (2015).[1] A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9.[1][7] Legal Medicine. Retrieved from [Link]
-
US Drug Enforcement Administration (DEA). (2023).[1] Controlled Substances - Alphabetical Order. Retrieved from [Link]
Sources
- 1. List of Schedule I controlled substances (U.S.) - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. mzCloud – 4 Methoxy PV8 [mzcloud.org]
- 4. researchgate.net [researchgate.net]
- 5. A fatal poisoning case by intravenous injection of "bath salts" containing acetyl fentanyl and 4-methoxy PV8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatal 4-MEC Intoxication: Case Report and Review of Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A two fatal cases of poisoning involving new cathinone derivative PV8 - PubMed [pubmed.ncbi.nlm.nih.gov]
